4-Chloro-2-fluoro-5-nitrobenzoic acid

Vue d'ensemble

Description

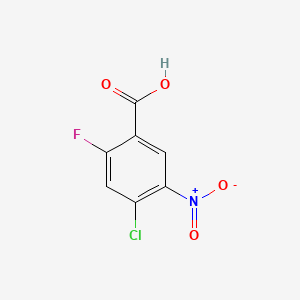

4-Chloro-2-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is characterized by the presence of chloro, fluoro, and nitro substituents on a benzoic acid core. This compound is typically a white to yellow powder or crystalline solid . It is used in various chemical syntheses and has applications in multiple scientific fields.

Méthodes De Préparation

The synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid can be achieved through several routes. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid using nitric acid in the presence of sulfuric acid . The reaction conditions typically include maintaining the temperature at a controlled level to ensure the formation of the desired nitro compound. Industrial production methods often involve similar nitration processes, followed by purification steps to obtain the compound in a pure form .

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group undergoes selective reduction to form amine intermediates, enabling downstream cyclization reactions.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 6 hr | 4-Chloro-2-fluoro-5-aminobenzoic acid | 88% | |

| SnCl₂/HCl | Reflux, 3 hr | 5-Amino derivative | 72% |

Mechanistic Insight : Catalytic hydrogenation preserves the carboxylic acid and halide groups while reducing the nitro group .

Chlorine Substitution

The chlorine atom participates in nucleophilic aromatic substitution (SNAr) due to activation by the nitro and fluorine groups.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | DMF, 80°C, 12 hr | Benzimidazole derivatives | 65–78% | |

| Ammonia | 100°C, sealed tube | 2-Fluoro-5-nitro-4-aminobenzoic acid | 70% |

Key Observation : Electron-rich amines (e.g., o-phenylenediamine) facilitate SNAr, forming fused heterocycles like benzimidazoles .

Nitration and Halogenation

The compound’s synthesis involves nitration and halogenation steps, as detailed in industrial patents:

-

Photochlorination : 2-Chloro-4-fluorotoluene → 2-Chloro-4-fluorobenzylidene dichloride (60–100°C, UV light).

-

Nitration : Mixed acid (H₂SO₄/HNO₃) at 0–30°C introduces the nitro group.

-

Oxidation/Hydrolysis : KMnO₄ or HNO₃ oxidizes the methyl group to carboxylic acid (80–100°C).

| Step | Reagents | Key Intermediate | Yield |

|---|---|---|---|

| 1 | Cl₂, UV | Benzylidene dichloride | 85% |

| 2 | HNO₃/H₂SO₄ | Nitro derivative | 90% |

| 3 | HNO₃, Δ | Carboxylic acid | 88% |

Cyclization Reactions

The compound serves as a scaffold for synthesizing nitrogenous heterocycles via cyclocondensation:

Example : Reaction with o-phenylenediamine yields benzimidazoles through SNAr followed by intramolecular cyclization .

Carboxylic Acid Functionalization

The -COOH group undergoes esterification or amidation:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂/MeOH | Methyl ester | 94% | |

| Amidation | Thionyl chloride + NH₃ | Primary amide | 82% |

Industrial Relevance : The methyl ester is a precursor for herbicides and dyes .

Oxidation and Side-Chain Modifications

Controlled oxidation alters the side-chain reactivity:

| Substrate | Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-2-fluoro-5-nitroacetophenone | HNO₃/H₂SO₄ | Target compound | 0–10°C, 2 hr |

Note : Over-oxidation is mitigated using low temperatures and dilute acids .

Limitations and Challenges

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be utilized in the development of:

- Antibiotics : It is involved in synthesizing antibiotic agents that target bacterial infections.

- Anti-inflammatory Drugs : The compound is used as a precursor for drugs aimed at reducing inflammation.

Case Study: Synthesis of Antibiotics

A study demonstrated that this compound can be utilized to synthesize a new class of antibiotics with enhanced efficacy against resistant bacterial strains. The synthetic pathway involved multiple steps, including chlorination and nitration, leading to high yields of the desired antibiotic compounds.

Agrochemical Applications

In the agrochemical sector, this compound is employed in the formulation of herbicides and pesticides. Its applications include:

- Herbicide Development : The compound acts as an active ingredient in herbicides designed to control unwanted vegetation.

- Pesticide Formulation : It is also used in creating pesticides that protect crops from pests and diseases.

Data Table: Agrochemical Products

| Product Name | Active Ingredient | Application |

|---|---|---|

| Herbicide A | This compound | Broadleaf weed control |

| Pesticide B | This compound | Insect pest management |

Material Science Applications

The compound is significant in material science, particularly in the production of polymers and coatings:

- Polyvinyl Chloride (PVC) : It acts as a catalyst in the synthesis of PVC, enhancing its properties for various applications.

- Epoxy Resins : The compound is used to produce epoxy resins, which are crucial in coatings and adhesives.

Case Study: PVC Production

Research indicated that incorporating this compound into PVC production processes improved the thermal stability and mechanical strength of the resulting polymer.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for:

- Detection and Quantification : It serves as a standard in analytical methods for detecting other chemicals, aiding quality control processes.

Data Table: Analytical Methods

| Method | Application | Compound Used |

|---|---|---|

| High-performance liquid chromatography (HPLC) | Quantification of pesticides | This compound |

| Gas chromatography | Detection of volatile organic compounds | This compound |

Mécanisme D'action

The mechanism of action of 4-Chloro-2-fluoro-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Chloro-2-fluoro-5-nitrobenzoic acid can be compared with other similar compounds, such as:

2-Chloro-4-fluoro-5-nitrobenzoic acid: This compound has a similar structure but with different positions of the substituents, leading to variations in reactivity and applications.

4-Chloro-2-fluoro-5-nitrobenzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group, which significantly alters its chemical properties and uses.

2-Fluoro-5-nitrobenzoic acid: Lacking the chloro substituent, this compound exhibits different reactivity patterns and is used in different synthetic applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and make it suitable for a variety of specialized applications.

Activité Biologique

4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS No. 35112-05-1) is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug discovery, and relevant case studies.

- Molecular Formula : C₇H₃ClFNO₄

- Molecular Weight : 219.55 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water (approximately 0.488 mg/ml) .

Biological Activity Overview

This compound exhibits a range of biological activities primarily through its role as an intermediate in the synthesis of heterocyclic compounds. These derivatives often possess significant pharmacological properties.

The compound's biological activity can be attributed to its ability to participate in nucleophilic substitutions and cyclization reactions, leading to the formation of various nitrogenous heterocycles. These heterocycles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Applications in Drug Discovery

The compound serves as a versatile starting material for synthesizing libraries of heterocyclic compounds that are crucial in drug discovery. For instance, it has been utilized in the preparation of:

- Benzimidazoles

- Benzodiazepinediones

- Quinoxalinones

These compounds are known to interact with various biological targets, including enzymes and receptors involved in disease processes .

Study 1: Synthesis of Heterocycles

A study demonstrated the successful synthesis of substituted nitrogenous heterocycles using this compound as a precursor. The method involved immobilization on Rink resin followed by further chemical modifications, resulting in high yields of desired products .

| Compound Type | Yield (%) | Biological Activity |

|---|---|---|

| Benzimidazoles | 85 | Antimicrobial |

| Benzodiazepinediones | 78 | Anxiolytic |

| Quinoxalinones | 82 | Anticancer |

Study 2: Antiviral Potential

Research has indicated that derivatives synthesized from this compound may exhibit antiviral properties. For instance, compounds derived from this acid have shown efficacy against Hepatitis C virus (HCV) as part of broader studies into new antiviral agents .

Safety and Toxicity

This compound is classified with safety warnings due to its potential irritative effects upon exposure. Precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) .

Propriétés

IUPAC Name |

4-chloro-2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAONECPATVTFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396252 | |

| Record name | 4-chloro-2-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35112-05-1 | |

| Record name | 4-chloro-2-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-chloro-2-fluoro-5-nitrobenzoic acid useful for synthesizing various heterocyclic compounds?

A1: this compound possesses multiple reactive sites making it a versatile building block in heterocyclic-oriented synthesis (HOS). [] This commercially available compound allows for diverse chemical modifications. For instance, it can be immobilized on Rink resin, followed by chlorine substitution, nitro group reduction, and cyclization reactions. [] This versatility enables the synthesis of various nitrogen-containing heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. []

Q2: What are the limitations of using this compound in solid-phase synthesis of heterocycles?

A2: While useful for synthesizing 5-7 membered heterocycles, challenges arise when targeting larger ring systems. For instance, attempts to synthesize 8-membered benzodiazocine cycles using this compound and the described solid-phase approach were unsuccessful. [] This highlights a potential limitation in the achievable structural diversity when targeting specific larger ring systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.